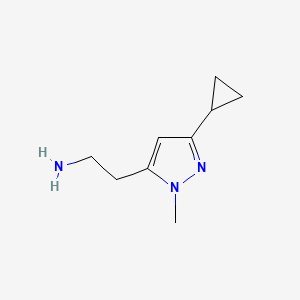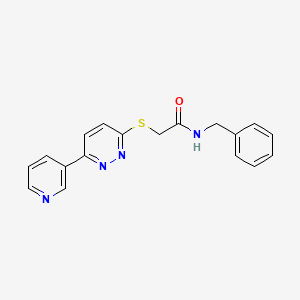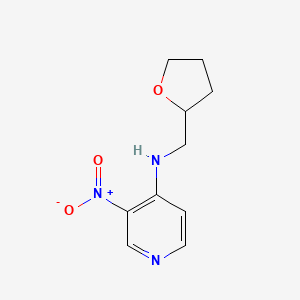
2-(3-Cyclopropyl-1-methylpyrazol-5-yl)ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-(3-Cyclopropyl-1-methylpyrazol-5-yl)ethylamine is a derivative of the pyrazole class, which is known for its biological activity, particularly in the context of sigma receptor ligands. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and the biological relevance of similar compounds are discussed. For instance, the synthesis and biological evaluation of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines have been explored, indicating the importance of the pyrazole core and the ethylamine side chain in sigma receptor affinity . Additionally, the synthesis of 1-arylpyrazoles as potent sigma(1) receptor antagonists has been reported, highlighting the significance of the pyrazole substituents and the presence of a basic amine for activity .
Synthesis Analysis
The synthesis of related compounds involves the manipulation of the pyrazole structure to achieve high affinity for sigma receptors. For example, the compound N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine exhibited subnanomolar affinity, suggesting that the ethylamine side chain plays a crucial role in receptor binding . The synthesis of 1-arylpyrazoles also involves the introduction of various substituents and spacer lengths to optimize receptor selectivity and pharmacological activity .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is critical for their biological activity. X-ray diffraction techniques have been used to determine the structure of similar compounds, revealing strong intermolecular hydrogen bonds that contribute to their stability and potential interactions with biological targets . The presence of a cyclopropyl group, as in the compound of interest, may influence the conformation and, consequently, the biological activity of the molecule.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be complex, as demonstrated by the cycloaddition reactions involving N-[2-([2.2]paracyclophan-4-yl)ethylidene]methylamine-N-oxide with various reactants to form new paracyclophanylpyrroles . These reactions highlight the versatility of the pyrazole ring in undergoing chemical transformations, which could be relevant for the synthesis and functionalization of 2-(3-Cyclopropyl-1-methylpyrazol-5-yl)ethylamine.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents such as the cyclopropyl group and the ethylamine side chain can affect the compound's solubility, stability, and overall reactivity. The strong intermolecular hydrogen bonds observed in related compounds suggest that 2-(3-Cyclopropyl-1-methylpyrazol-5-yl)ethylamine may also exhibit similar properties, which could be advantageous for its biological activity and interaction with sigma receptors .
Scientific Research Applications
Ethylene Perception Inhibition
- 1-Methylcyclopropene (1-MCP) Research: The effects of 1-MCP, a compound structurally similar to cyclopropyl-containing compounds, on fruits and vegetables have been extensively studied. 1-MCP serves as an inhibitor of ethylene perception, delaying ripening and senescence in climacteric fruits and extending the shelf life of various agricultural products (Watkins, 2006). Another study discussed the development of compounds countering ethylene at the receptor level, highlighting the strategic use of cyclopropene derivatives for this purpose (Sisler, 2006).
Biological Activity and Structural Analysis
- Antitumor Agents: A polyamine analogue containing a cyclopropyl group demonstrated selective cytotoxic activity, potentially through the induction of programmed cell death via oxidative stress mechanisms (Ha et al., 1997).
- Crystal Structure Analysis: Studies on compounds with cyclopropyl groups, such as 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, contribute to understanding the structural characteristics and potential biological activities of these molecules (Ozbey et al., 2001).
properties
IUPAC Name |
2-(5-cyclopropyl-2-methylpyrazol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-8(4-5-10)6-9(11-12)7-2-3-7/h6-7H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAQPAJXTZFPLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{[2-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2550338.png)

![1-(4-Cyano-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2550342.png)

![N-(3-hydroxypropyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2550345.png)
![N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2550346.png)


